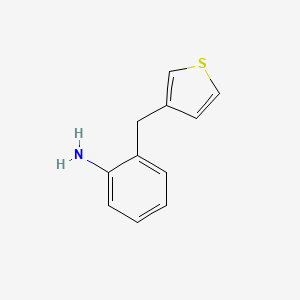

3-(2-Amino-benzyl)thiophene

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11NS |

|---|---|

Molecular Weight |

189.28 g/mol |

IUPAC Name |

2-(thiophen-3-ylmethyl)aniline |

InChI |

InChI=1S/C11H11NS/c12-11-4-2-1-3-10(11)7-9-5-6-13-8-9/h1-6,8H,7,12H2 |

InChI Key |

SWYIPCPDDMSOSU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=CSC=C2)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 2 Amino Benzyl Thiophene and Analogs

Established Preparative Routes to 3-(2-Amino-benzyl)thiophene

Traditional synthetic routes to this compound often rely on robust, well-understood reactions. These methods typically involve the construction of a ketone precursor followed by a reduction step or a sequence of reactions starting from a pre-functionalized thiophene (B33073) core.

Reduction Strategies: Wolff-Kishner Type Approaches for Benzoyl Precursors

A direct and established method for the synthesis of this compound involves the deoxygenation of the corresponding benzoyl precursor, (2-aminophenyl)(thiophen-3-yl)methanone. The Wolff-Kishner reduction is a classic and effective reaction for converting a carbonyl group into a methylene (B1212753) group under basic conditions. sciforum.netnih.govresearchgate.net

The reaction proceeds by heating the precursor ketone, 3-(2-amino-benzoyl)thiophene, with hydrazine (B178648) hydrate (B1144303) and a strong base, such as potassium hydroxide (B78521), in a high-boiling solvent like diethylene glycol. chemicalbook.com The mechanism involves the in-situ formation of a hydrazone intermediate from the ketone and hydrazine. sciforum.net The strong base then deprotonates the hydrazone, which, upon heating, collapses to release nitrogen gas (N₂) and form a carbanion. This carbanion is subsequently protonated by the solvent to yield the final methylene group, resulting in this compound. researchgate.netstackexchange.com

A typical procedure involves refluxing the reactants for several hours, followed by an aqueous workup and extraction with an organic solvent to isolate the product. chemicalbook.com

Table 1: Wolff-Kishner Reduction for the Synthesis of this compound chemicalbook.com

| Precursor | Reagents | Solvent | Conditions | Product |

|---|

Multi-Step Synthesis from Thiophene Derivatives

The synthesis of the required precursor, (2-aminophenyl)(thiophen-3-yl)methanone, necessitates a multi-step approach, typically starting from simpler thiophene and benzene (B151609) derivatives. A plausible and effective route begins with a nucleophilic addition of a thiophene-based organometallic reagent to an electrophilic benzoyl derivative.

A common strategy involves the following steps:

Preparation of the Organometallic Reagent : Starting from 3-bromothiophene, an organolithium or Grignard reagent (thiophen-3-ylmagnesium bromide) is prepared. This is achieved by treating 3-bromothiophene with a strong base like n-butyllithium or with magnesium metal.

Coupling Reaction : The thiophene organometallic reagent is then reacted with a suitable electrophile, such as 2-nitrobenzoyl chloride. The nitro group serves as a protected form of the amine and prevents side reactions. This step forms (2-nitrophenyl)(thiophen-3-yl)methanone.

Reduction of the Nitro Group : The final step in synthesizing the precursor is the reduction of the nitro group to an amine. This can be accomplished using various standard reducing agents, such as iron powder in acidic medium (e.g., HCl) or catalytic hydrogenation, to yield (2-aminophenyl)(thiophen-3-yl)methanone. tsijournals.com

This precursor can then be carried forward using the Wolff-Kishner reduction as described previously to obtain the final product, this compound. It is important to note that direct Friedel-Crafts acylation of unsubstituted thiophene typically results in substitution at the 2-position due to the higher stability of the cationic intermediate, making it unsuitable for the direct synthesis of 3-acylthiophenes. nih.govnih.gov

Contemporary Approaches for Structurally Related Aminothiophenes

Modern synthetic chemistry offers a variety of powerful methods for the construction of aminothiophene scaffolds. While not always applied directly to the synthesis of this compound itself, these reactions are fundamental for creating a diverse range of structurally related and substituted aminothiophenes.

Gewald Reaction and its Adaptations for 2-Aminothiophene Scaffolds

The Gewald reaction is a highly versatile and widely used multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes. nih.govgoogle.com This reaction is significant for synthesizing compounds structurally related to the target molecule, particularly those where the amino group is directly attached to the thiophene ring at the 2-position.

The standard Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base (such as triethylamine or piperidine). organic-chemistry.orgyoutube.comtcichemicals.com The reaction mechanism is believed to proceed through an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur and subsequent cyclization to form the 2-aminothiophene ring. google.com

Table 2: Key Components of the Gewald Reaction

| Component | Role | Example |

|---|---|---|

| Carbonyl Compound | Provides C4 and C5 of the thiophene ring and their substituents. | Cyclohexanone, Acetone |

| α-Cyanoester | Provides C2 and C3 of the ring, the amino group, and an ester substituent. | Ethyl cyanoacetate |

| Elemental Sulfur | The sulfur source for the thiophene ring. | S₈ |

Numerous adaptations of the Gewald reaction exist, including the use of microwave irradiation to accelerate the reaction and the use of alternative starting materials like α-mercaptoketones or pre-formed α,β-unsaturated nitriles. sciforum.net These modifications have expanded the scope of the reaction, enabling the synthesis of a vast library of 2-aminothiophene derivatives, which are important scaffolds in medicinal chemistry. sciforum.netgoogle.com

Metal-Catalyzed Coupling Reactions in Thiophene Amination

Metal-catalyzed cross-coupling reactions have revolutionized the synthesis of C-N bonds, providing efficient pathways for the amination of heteroaromatic rings like thiophene. These methods are crucial for preparing aminothiophenes that might be difficult to access through classical methods. Palladium, copper, and other transition metals are commonly used to catalyze these transformations.

The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed cross-coupling reaction used for forming C-N bonds. This reaction can, in principle, couple a halothiophene (e.g., 2- or 3-bromothiophene) with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. This allows for the direct introduction of an amino group onto a pre-existing thiophene ring.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, primarily used for the formation of carbon-carbon bonds. nih.govntnu.no It is particularly useful for creating biaryl structures and can be strategically employed to construct the carbon framework of molecules like this compound. unimib.itresearchgate.net

A plausible Suzuki coupling strategy to synthesize the target molecule's backbone would involve the palladium-catalyzed reaction between a thiophene-based organoboron compound and a functionalized benzyl (B1604629) halide. nih.gov For example, thiophene-3-boronic acid can be coupled with a 2-aminobenzyl bromide. To prevent catalyst deactivation and other side reactions, the amino group on the benzyl bromide may require protection (e.g., as a carbamate) prior to the coupling reaction, followed by a deprotection step.

Table 3: A Representative Suzuki Coupling Strategy

| Boron Component | Halide Component | Catalyst/Ligand | Base | Product (after deprotection) |

|---|

The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are critical for achieving high yields and must be optimized for the specific substrates. rsc.org The versatility of the Suzuki reaction, with its tolerance for a wide range of functional groups and the commercial availability of diverse boronic acids, makes it a powerful tool for synthesizing analogs of this compound with various substitution patterns on either the thiophene or the phenyl ring.

Kumada Coupling Approaches

Kumada coupling, a cross-coupling reaction that forms carbon-carbon bonds by reacting a Grignard reagent with an organic halide, is a valuable tool in organic synthesis. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by nickel or palladium complexes. wikipedia.org In the context of synthesizing this compound analogs, Kumada coupling can be employed to forge the bond between the thiophene ring and the benzyl moiety.

For instance, a 3-halothiophene derivative can be coupled with a (2-aminobenzyl)magnesium halide Grignard reagent in the presence of a suitable nickel or palladium catalyst. The choice of catalyst and reaction conditions is crucial to optimize the yield and minimize side products. google.com The reaction is advantageous due to the commercial availability and relatively low cost of Grignard reagents. organic-chemistry.org

Table 1: Examples of Kumada Coupling for Thiophene Derivatives

| Thiophene Substrate | Grignard Reagent | Catalyst | Solvent | Product | Yield (%) |

| 3-Bromothiophene | Hexylmagnesium bromide | Ni(dppp)Cl₂ | 2-Methyl-THF | 3-Hexylthiophene | >90 |

| 3-Chlorothiophene | Phenylmagnesium bromide | Ni(dppf)Cl₂ | THF | 3-Phenylthiophene | 85 |

Note: This table presents generalized examples of Kumada coupling for the synthesis of 3-substituted thiophenes to illustrate the methodology's applicability.

Stille Coupling Methodologies

The Stille reaction is another powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds by coupling an organotin compound with an organic halide or pseudohalide. wikipedia.orgthermofisher.com This method is widely used due to the stability of organostannanes to air and moisture and their tolerance of a wide variety of functional groups. wikipedia.orgthermofisher.comorgsyn.org

In the synthesis of this compound, a 3-halothiophene could be coupled with a (2-aminobenzyl)stannane derivative, or conversely, a 3-stannylthiophene could be reacted with a 2-halobenzylamine. The mild reaction conditions of the Stille coupling are a significant advantage, particularly when dealing with sensitive functional groups like the amino group. thermofisher.com The versatility of this reaction has been demonstrated in the synthesis of complex molecules and conjugated polymers. nih.govwiley-vch.de

Table 2: Key Features of Stille Coupling in Organic Synthesis

| Feature | Description |

| Organometallic Reagent | Organostannane (R-SnR'₃) |

| Electrophile | Organic halide (R'-X) or triflate (R'-OTf) |

| Catalyst | Palladium(0) complexes |

| Advantages | Air and moisture stability of reagents, wide functional group tolerance, mild reaction conditions |

| Disadvantages | Toxicity of tin compounds |

Multicomponent Reactions (MCRs) for Thiophene Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all the starting materials. rsc.org These reactions are characterized by their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. researchgate.net

For the synthesis of thiophene derivatives bearing amine functionalities, the Gewald aminothiophene synthesis is a classic and versatile MCR. pharmaguideline.comnih.gov This reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base. pharmaguideline.com While the classical Gewald synthesis yields 2-aminothiophenes, modifications and alternative MCRs can provide access to other isomers, including precursors to this compound. Recent research has focused on developing greener and more efficient MCRs using catalysts like nano-ZnO or NaAlO₂. nih.gov

Cyclization Reactions in the Formation of Thiophene Rings Bearing Amine Functionalities

The formation of the thiophene ring itself is a critical step in the synthesis of this compound. Various cyclization reactions have been developed for this purpose, often starting from acyclic precursors. mdpi.comresearchgate.net These methods allow for the regioselective construction of the thiophene ring with the desired substitution pattern. researchgate.net

One common approach is the Paal-Knorr thiophene synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent. rsc.orgpharmaguideline.com Another important method is the Fiesselmann thiophene synthesis, which utilizes thioglycolic acid derivatives and β-keto esters. More recent advancements include metal-catalyzed heterocyclizations of functionalized alkynes containing a sulfur atom. mdpi.comresearchgate.net These reactions can proceed under mild conditions and offer high atom economy. mdpi.com

Derivatization from Precursors for Specific Regioisomers (e.g., 3-Aminothiophene)

Synthesizing specific regioisomers like 3-aminothiophene can be challenging. While 2-aminothiophenes are readily accessible through methods like the Gewald reaction, the synthesis of 3-aminothiophenes often requires different strategies. researchgate.net Once a 3-aminothiophene precursor is obtained, it can be further derivatized to introduce the 2-aminobenzyl group.

One approach to 3-aminothiophenes involves the reaction of α,β-unsaturated nitriles with thioglycolate esters. researchgate.net Another method utilizes the reaction of allenes with thioamides. organic-chemistry.org After the formation of the 3-aminothiophene core, standard organic transformations can be used to introduce the benzyl group. For example, the amino group can be acylated with a 2-nitrobenzoyl chloride, followed by reduction of the nitro group to an amine. Alternatively, a palladium-catalyzed cross-coupling reaction could be employed to directly introduce the 2-aminobenzyl moiety.

Mechanistic Investigations of this compound Synthesis

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and developing new methodologies. Mechanistic studies often involve a combination of experimental techniques and computational modeling.

Reaction Pathway Elucidation for Key Synthetic Steps

Kumada and Stille Couplings: The mechanisms of palladium-catalyzed cross-coupling reactions like the Kumada and Stille couplings are well-established and generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orgwikipedia.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide.

Transmetalation: The organic group from the Grignard reagent (in Kumada coupling) or the organostannane (in Stille coupling) is transferred to the palladium center.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, regenerating the Pd(0) catalyst and forming the desired carbon-carbon bond.

Gewald Aminothiophene Synthesis: The mechanism of the Gewald reaction is thought to proceed through several steps:

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile. nih.gov

Michael Addition: Elemental sulfur adds to the resulting α,β-unsaturated nitrile. chemrxiv.org

Cyclization and Tautomerization: The intermediate then undergoes cyclization and subsequent tautomerization to form the final 2-aminothiophene product.

Computational studies using Density Functional Theory (DFT) have provided further insights into the intricate details of the Gewald reaction, including the role of the amine catalyst and the nature of the polysulfide intermediates. chemrxiv.org

Role of Catalysis in Yield and Selectivity

The synthesis of this compound and its analogs is heavily reliant on advanced catalytic methodologies that govern both the efficiency (yield) and the precision (selectivity) of the chemical transformations. Transition-metal catalysis, particularly employing palladium, has become indispensable for constructing the core structure of these molecules, which involves the formation of a carbon-carbon bond between a thiophene ring and a benzyl group. The choice of catalyst, ligands, and reaction conditions is paramount in overcoming challenges such as regioselectivity on the thiophene ring and achieving high yields with complex, functionalized substrates.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent a robust and widely used method for forming the C-C bond between the thiophene and benzyl moieties. In a typical approach, a functionalized thiophene (e.g., 3-bromothiophene) is coupled with a benzyl-containing organoboron reagent in the presence of a palladium catalyst and a base.

The reaction's efficiency is highly dependent on the synergy between the catalyst, ligand, base, and solvent. The table below illustrates typical conditions and yields for Suzuki-Miyaura cross-coupling reactions used to synthesize substituted thiophenes.

| Thiophene Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 3-Bromothiophene | Potassium Cyclopropyltrifluoroborate | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 93% | semanticscholar.org |

| 2-Bromothiophene-5-carbaldehyde | Potassium Cyclopropyltrifluoroborate | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 85% | semanticscholar.org |

| 3-Bromothiophene-2-carbonitrile | Potassium Cyclopropyltrifluoroborate | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 69% | semanticscholar.org |

| 3-Bromothiophene | Potassium Cyclopropyltrifluoroborate | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 28% | semanticscholar.org |

This table is interactive. Click on the headers to sort the data.

Direct C-H Arylation for Enhanced Selectivity

A more advanced and atom-economical strategy is the direct C-H arylation of the thiophene ring. This method avoids the pre-functionalization step (e.g., bromination) of the thiophene, thereby shortening the synthetic route. A key challenge in the C-H functionalization of thiophene is controlling the regioselectivity, as reactions can occur at the more acidic α-positions (C2 or C5) or the β-positions (C3 or C4).

Synthesizing this compound requires selective functionalization at the C3 position. Research has shown that the choice of catalyst and directing groups can steer the reaction towards the desired β-position. While α-arylation is more common, specific ligand and catalyst combinations have been developed to favor β-selectivity. researchgate.net For example, palladium catalysts paired with bulky or specialized ligands can sterically hinder the more accessible α-positions, promoting reaction at the C3 position. researchgate.net

In a phosphine-free approach, a bis(alkoxo)palladium complex has been used for the direct C-H arylation of thiophenes, demonstrating high efficiency and good to excellent yields. organic-chemistry.orgacs.org This method is compatible with a range of functional groups on the aryl bromide coupling partner. organic-chemistry.orgacs.org The optimization of reaction conditions, including the base (e.g., K₂CO₃) and solvent (e.g., DMAc), is crucial for maximizing yield and selectivity. organic-chemistry.org

The following table summarizes findings from studies on the direct C-H arylation of thiophenes, highlighting the influence of the catalytic system on regioselectivity and yield.

| Thiophene Substrate | Aryl Halide | Catalyst System | Base | Additive | Yield (%) | Selectivity (C3/C2) | Reference |

| Thiophene | 4-Bromotoluene | Bis(alkoxo)palladium complex | K₂CO₃ | PivOH | 95% | α-selective | organic-chemistry.orgacs.org |

| Thiophene | 1-Bromo-4-methoxybenzene | Bis(alkoxo)palladium complex | K₂CO₃ | PivOH | 98% | α-selective | organic-chemistry.org |

| Thieno[3,2-d]pyrimidine | 4-Bromotoluene | Pd(OAc)₂ / PCy₃·HBF₄ | K₂CO₃ | PivOH | 70% | C3-selective | mdpi.com |

| Benzo[b]thiophene | Phenyl chloride | Pd/C and CuCl | Cs₂CO₃ | - | 93% | C3-selective | researchgate.net |

This table is interactive. Click on the headers to sort the data.

The development of heterogeneous catalysts, such as palladium on carbon (Pd/C), also offers advantages, including operational simplicity, insensitivity to air and moisture, and ease of catalyst recovery. researchgate.net A dual catalytic system of heterogeneous Pd/C and CuCl has been reported for the completely selective C3 arylation of benzo[b]thiophenes with aryl chlorides, showcasing a significant advance in controlling selectivity. researchgate.net

Chemical Reactivity and Transformative Derivatization of 3 2 Amino Benzyl Thiophene

Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring of 3-(2-Amino-benzyl)thiophene

The thiophene ring is a π-excessive heteroaromatic system, making it significantly more reactive towards electrophilic aromatic substitution (SEAr) than benzene (B151609). researchgate.net The rate and regioselectivity of these substitutions on the this compound molecule are predominantly governed by the nature of the substituent at the C3 position.

In electrophilic aromatic substitution reactions of monosubstituted thiophenes, the position of the incoming electrophile is directed by the existing substituent. For 3-substituted thiophenes, there are three possible positions for substitution: C2, C4, and C5. The regiochemical outcome is determined by the relative stability of the cationic intermediate (the arenium ion or sigma complex) formed upon attack by the electrophile.

The substituent on the thiophene ring in this compound is a benzyl (B1604629) group (-CH₂-Ph-NH₂). As an alkyl group, the benzyl substituent is electron-donating through an inductive effect. This effect enriches the electron density of the thiophene ring and stabilizes the adjacent carbocation intermediates.

Attack at C2: The positive charge in the arenium ion intermediate can be delocalized over three atoms, including the sulfur atom, leading to significant resonance stabilization. The adjacent electron-donating benzyl group further stabilizes this intermediate.

Attack at C5: Similar to the C2 attack, the intermediate formed from substitution at the C5 position is well-stabilized by resonance, with the positive charge distributed across the ring and onto the sulfur atom.

Attack at C4: Attack at the C4 position results in a less stable arenium ion. The positive charge cannot be delocalized onto the sulfur atom, resulting in fewer resonance structures and consequently, a higher energy intermediate.

Therefore, electrophilic substitution on 3-alkylthiophenes, and by extension this compound, occurs preferentially at the C2 and C5 positions. vanderbilt.edulibretexts.org The ratio of C2 to C5 products can be influenced by steric hindrance; bulkier electrophiles may favor substitution at the less hindered C5 position.

| Position of Electrophilic Attack | Relative Stability of Intermediate | Primary Product(s) |

| C2 | High (Resonance stabilized) | Major |

| C4 | Low (Less resonance stabilization) | Minor/Not observed |

| C5 | High (Resonance stabilized) | Major |

Table 1: Regioselectivity of Electrophilic Substitution on the 3-Benzylthiophene Moiety.

Substituents on an aromatic ring are classified as either activating or deactivating based on their effect on the rate of electrophilic aromatic substitution compared to the unsubstituted ring. libretexts.org

The benzyl group at the C3 position of the thiophene ring acts as a weak activating group. vanderbilt.edu This activation stems from the electron-donating inductive effect (+I effect) of the alkyl (benzyl) group, which pushes electron density into the thiophene ring. This increased nucleophilicity of the ring leads to a faster reaction rate with electrophiles compared to unsubstituted thiophene. youtube.com The activating nature of the benzyl group stabilizes the positively charged arenium ion intermediate, lowering the activation energy of the substitution reaction. vanderbilt.edu

The primary amine (-NH₂) is located on the benzene ring of the benzyl substituent. Due to its distance from the thiophene ring, separated by a methylene (B1212753) bridge and a phenyl group, its electronic influence (both resonance and inductive effects) on the reactivity of the thiophene core is considered negligible. The reactivity and regioselectivity of SEAr reactions on the thiophene ring are therefore dictated almost entirely by the directly attached benzyl group.

Reactions Involving the Primary Amine Functionality

The primary aromatic amine on the benzyl portion of this compound provides a site for a variety of nucleophilic reactions, allowing for extensive derivatization. The reactivity of this group is analogous to that of other primary aromatic amines, such as in the well-studied compound 2-aminobenzylamine. beilstein-journals.orgnih.gov

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. This allows it to react with a range of electrophilic substrates. For instance, the amine can participate in nucleophilic substitution reactions, such as N-alkylation or N-arylation. The reaction of 2-aminobenzylamine with activated aryl halides (e.g., 2-nitrofluorobenzene) proceeds via a nucleophilic aromatic substitution (SNAr) mechanism to yield N-arylated products. beilstein-journals.orgnih.gov Similarly, the amine group of this compound is expected to undergo analogous reactions to form secondary amines. These reactions typically require a base to neutralize the proton generated.

Primary amines readily undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. cibtech.org This reaction is a versatile method for creating new carbon-nitrogen double bonds. The reaction of this compound with a carbonyl compound would proceed via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the corresponding imine derivative. The reaction is typically catalyzed by acid and involves the removal of water to drive the equilibrium towards the product. This reaction is well-documented for the analogous 2-aminobenzylamine, which condenses with aldehydes like salicylaldehyde (B1680747) and 3-methoxysalicylaldehyde to form complex tetradentate Schiff base ligands. tandfonline.comresearchgate.net

| Carbonyl Compound | Product Type | General Structure of Product |

| Benzaldehyde | Imine (Schiff Base) | Th-CH₂-Ph-N=CH-Ph |

| Acetone | Imine (Schiff Base) | Th-CH₂-Ph-N=C(CH₃)₂ |

| Cyclohexanone | Imine (Schiff Base) | Th-CH₂-Ph-N=C₆H₁₀ |

| Salicylaldehyde | Imine (Schiff Base) | Th-CH₂-Ph-N=CH-C₆H₄-OH |

Table 2: Potential Schiff Base Derivatives from this compound (Th = 3-thienyl).

The nucleophilic primary amine of this compound can be readily acylated by reacting with acylating agents such as acid chlorides or acid anhydrides to form stable amide derivatives. This reaction is a common strategy for amine protection or for introducing new functional groups. Studies on the related compound 2-aminobenzylamine have shown that it can be selectively acylated with acid chlorides in excellent yields. nih.gov

Similarly, sulfonylation can be achieved by treating the amine with a sulfonyl chloride (e.g., toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine. This reaction yields a sulfonamide, a functional group prevalent in many pharmaceutically active compounds.

| Reagent | Product Class | General Structure of Product |

| Acetyl Chloride | Amide | Th-CH₂-Ph-NH-C(O)CH₃ |

| Benzoyl Chloride | Amide | Th-CH₂-Ph-NH-C(O)Ph |

| Acetic Anhydride | Amide | Th-CH₂-Ph-NH-C(O)CH₃ |

| p-Toluenesulfonyl Chloride | Sulfonamide | Th-CH₂-Ph-NH-SO₂-C₆H₄-CH₃ |

| Methanesulfonyl Chloride | Sulfonamide | Th-CH₂-Ph-NH-SO₂-CH₃ |

Table 3: Acylation and Sulfonylation Products of this compound (Th = 3-thienyl).

Cyclization and Annulation Reactions Employing this compound as a Precursor

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an activated aromatic system, makes it an excellent precursor for the synthesis of fused heterocyclic systems through cyclization and annulation reactions. These reactions lead to the formation of new rings, significantly increasing the molecular complexity and providing access to novel chemical scaffolds with potential biological activities.

A prominent application of aminothiophenes in heterocyclic synthesis is the construction of thieno[2,3-d]pyrimidines, a class of compounds with a wide range of pharmacological properties. ekb.egtsijournals.com The synthesis of these fused pyrimidine (B1678525) systems from 2-aminothiophene precursors typically involves reaction with a two-carbon electrophilic synthon.

For this compound, the amino group can react with various reagents to form the pyrimidine ring fused to the thiophene core. For example, reaction with isothiocyanates would lead to the formation of a thiourea (B124793) derivative, which can then undergo base-catalyzed intramolecular cyclization to yield a 2-thioxo-thieno[2,3-d]pyrimidine. ekb.eg Similarly, reaction with urea (B33335) or its derivatives can lead to the corresponding 2-oxo-thieno[2,3-d]pyrimidines. tsijournals.com

Another common strategy involves the reaction with nitriles in the presence of an acid catalyst, or with β-ketoesters or malonic acid derivatives, which can provide the necessary carbon atoms to complete the pyrimidine ring. The general reaction scheme involves the initial formation of an amidine or enamine intermediate, followed by intramolecular cyclization and aromatization. core.ac.ukekb.eg

| Reagent | Resulting Fused System |

| Isothiocyanates (R-NCS) | 2-Thioxo-thieno[2,3-d]pyrimidines |

| Urea (NH₂CONH₂) | 2-Oxo-thieno[2,3-d]pyrimidines |

| Nitriles (R-CN) | 2-Substituted-thieno[2,3-d]pyrimidines |

| β-Ketoesters | 4-Hydroxy-2-substituted-thieno[2,3-d]pyrimidines |

The strategic positioning of the amino group and the benzyl substituent in this compound allows for the possibility of intramolecular ring closure reactions to form novel tricyclic systems. One such possibility is an intramolecular electrophilic aromatic substitution, where the amino group, or a derivative thereof, acts as a nucleophile, and the benzene ring of the benzyl group acts as the electrophile under activating conditions.

While direct intramolecular cyclization of this compound might require harsh conditions, derivatization of the amino group can facilitate this process. For example, conversion of the amine to an amide or a sulfonamide, followed by treatment with a strong acid or a Lewis acid, could promote cyclization onto the ortho position of the benzene ring, leading to the formation of a six-membered dihydro-dibenzothiophene derivative. The feasibility and regioselectivity of such a reaction would depend on the nature of the activating group on the nitrogen and the reaction conditions.

Metal-Mediated Transformations of this compound

The thiophene ring in this compound is amenable to various metal-mediated transformations, particularly cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Furthermore, the presence of both nitrogen and sulfur atoms makes this molecule a potential ligand for the formation of transition metal complexes.

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for the functionalization of aromatic and heteroaromatic compounds. nih.govmdpi.commdpi.com For this compound, if a halogen atom is introduced onto the thiophene ring (e.g., at the 2- or 5-position), it can participate in a variety of cross-coupling reactions.

Suzuki Coupling: Reaction of a bromo- or iodo-substituted this compound with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base would lead to the formation of a C-C bond, allowing for the introduction of aryl, heteroaryl, or alkyl groups. mdpi.com

Sonogashira Coupling: The coupling of a halogenated derivative with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, would install an alkynyl substituent on the thiophene ring. organic-chemistry.org

C-H Activation: More modern approaches could involve the direct C-H activation of the thiophene ring, obviating the need for pre-functionalization with a halogen. mdpi.com Palladium catalysts can mediate the coupling of a C-H bond (e.g., at the 2- or 5-position of the thiophene) with an aryl or alkyl halide.

The amino group can influence these reactions. It may act as a directing group in C-H activation or require protection to prevent interference with the catalytic cycle.

| Cross-Coupling Reaction | Reactants | Catalyst System | Product |

| Suzuki | Halogenated thiophene, Boronic acid/ester | Pd catalyst, Base | Aryl/Alkyl-substituted thiophene |

| Sonogashira | Halogenated thiophene, Terminal alkyne | Pd catalyst, Cu(I) co-catalyst | Alkynyl-substituted thiophene |

| C-H Activation | Thiophene, Aryl/Alkyl halide | Pd catalyst, Ligand, Base | Aryl/Alkyl-substituted thiophene |

The presence of both a soft sulfur donor in the thiophene ring and a hard nitrogen donor in the amino group makes this compound a potential bidentate ligand for coordination to transition metals. nih.govnih.gov The benzyl group provides a flexible linker, allowing the molecule to adopt various conformations to accommodate the geometric preferences of different metal centers.

The formation of metal complexes can be achieved by reacting this compound with a suitable metal salt (e.g., chlorides, acetates, or nitrates) in an appropriate solvent. The resulting complexes can have interesting structural, electronic, and catalytic properties. The nature of the metal, its oxidation state, and the presence of other ligands in the coordination sphere will determine the geometry and stability of the complex.

For example, it could potentially form chelate complexes with metals like palladium(II), platinum(II), copper(II), nickel(II), and zinc(II). These complexes could be investigated for their catalytic activity in various organic transformations or for their potential biological applications. The amino group can also be further functionalized to create more elaborate ligand scaffolds, for instance, by Schiff base condensation with aldehydes or ketones to introduce additional coordination sites. nih.govjocpr.com

Advanced Spectroscopic Characterization and Structural Elucidation of 3 2 Amino Benzyl Thiophene and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals, confirming the constitution and connectivity of 3-(2-Amino-benzyl)thiophene.

One-Dimensional NMR (¹H and ¹³C)

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each nucleus.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the aminobenzyl group and the thiophene (B33073) ring. The aromatic protons of the benzene (B151609) ring typically appear in the range of δ 6.5-7.5 ppm. rsc.org The protons on the thiophene ring resonate in a similar aromatic region, generally between δ 6.9-7.4 ppm. chemicalbook.com The methylene (B1212753) (-CH₂-) bridge protons would likely appear as a singlet around δ 4.0 ppm, while the amine (-NH₂) protons would produce a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

The ¹³C NMR spectrum complements the proton data by showing a signal for each unique carbon atom. The carbons of the thiophene ring are expected to resonate at approximately δ 120-140 ppm. chemicalbook.com The aromatic carbons of the benzyl (B1604629) group will also appear in this region. The carbon atom attached to the amino group is anticipated to have a chemical shift around δ 148 ppm. rsc.org The methylene bridge carbon signal is expected in the aliphatic region, typically around δ 30-40 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Thiophene-H | 6.9 – 7.4 | 120 – 140 | Three distinct signals with coupling. |

| Benzene-H | 6.5 – 7.5 | 115 – 130 | Four distinct signals with coupling. |

| -CH₂- | ~4.0 | ~35 | Singlet. |

| -NH₂ | Variable (broad) | - | Broad singlet, exchangeable with D₂O. |

| C-NH₂ | - | ~148 | Quaternary carbon signal expected to be weak. |

| Thiophene C-S | - | ~125 | Alpha-carbon to sulfur. |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY, TOCSY) for Connectivity and Stereochemistry

2D NMR experiments are indispensable for assembling the molecular puzzle by establishing correlations between different nuclei. princeton.edu

COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton couplings, primarily through two or three bonds. youtube.com It would be used to trace the connectivity of protons within the thiophene ring and the benzene ring, confirming their substitution patterns.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms. youtube.com It would be used to definitively assign each carbon signal to its attached proton(s), such as linking the methylene proton signal to the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons over two to four bonds. science.gov This is crucial for connecting the different fragments of the molecule. For instance, correlations would be expected between the methylene protons and carbons in both the thiophene and benzene rings, unequivocally proving the 3-(2-Amino-benzyl) connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, irrespective of their bonding. youtube.com This can provide conformational information and confirm the proximity of the benzyl and thiophene moieties. For example, a NOESY correlation between the methylene protons and protons on both aromatic rings would be expected.

TOCSY (Total Correlation Spectroscopy) : TOCSY establishes correlations between all protons within a spin system. science.gov It would clearly show all the protons belonging to the thiophene ring in one spin system and those of the aminobenzyl ring in another.

Table 2: Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Structural Information Confirmed |

|---|---|---|

| COSY | Adjacent aromatic protons | Substitution pattern on both rings |

| HSQC | -CH₂- (¹H) ↔ -CH₂- (¹³C) | Assignment of protonated carbons |

| HMBC | -CH₂- (¹H) ↔ Thiophene-C | Connectivity of benzyl group to thiophene ring |

| HMBC | -CH₂- (¹H) ↔ Benzene-C | Confirmation of benzyl moiety |

| NOESY | -CH₂- (¹H) ↔ Ring Protons | Spatial proximity and conformation |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy techniques, including IR and Raman, are powerful for identifying the functional groups present in a molecule. eurjchem.comnih.gov

The IR spectrum of this compound would exhibit characteristic absorption bands. The primary amine (-NH₂) group is expected to show two distinct stretching bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would be observed just below 3000 cm⁻¹. libretexts.org The C=C stretching vibrations of the aromatic thiophene and benzene rings are expected in the 1450-1650 cm⁻¹ region. globalresearchonline.net The C-S bond of the thiophene ring also gives rise to characteristic vibrations, though they can be weaker and harder to assign. nii.ac.jp

Raman spectroscopy , being complementary to IR, is particularly sensitive to non-polar bonds and symmetric vibrations. It would be effective in identifying the stretching vibrations of the aromatic rings and the C-S bond within the thiophene moiety. researchgate.netmdpi.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|---|

| -NH₂ (Amine) | N-H Stretch | 3300 - 3500 (two bands) | IR |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | IR, Raman |

| -CH₂- (Methylene) | C-H Stretch | 2850 - 2960 | IR, Raman |

| Aromatic C=C | C=C Stretch | 1450 - 1650 | IR, Raman |

| -NH₂ (Amine) | N-H Bend | 1590 - 1650 | IR |

| Thiophene Ring | Ring Breathing/C-S Stretch | 600 - 800 | Raman |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns upon ionization. eurjchem.comnih.gov For this compound (C₁₁H₁₁NS), the expected nominal molecular weight is 189 Da.

The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z 189. A key fragmentation pathway for benzyl-substituted compounds is the cleavage of the benzylic bond. libretexts.org This would lead to the formation of a highly stable aminotropylium ion (m/z 106) or a thienylmethyl cation (m/z 97). The base peak in the spectrum would likely correspond to one of these stable fragment ions. Further fragmentation of these ions would provide additional structural confirmation. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision, which in turn allows for the unambiguous determination of its elemental formula. nih.gov For C₁₁H₁₁NS, the calculated exact mass is 189.0612. An HRMS measurement confirming this value would provide strong evidence for the assigned molecular formula, distinguishing it from other potential isobaric compounds.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion (precursor ion) and subjecting it to collision-induced dissociation (CID) to generate a series of fragment ions (product ions). unito.itnih.gov This technique provides detailed information about the molecule's connectivity. researchgate.net

For this compound, an MS/MS experiment on the precursor ion at m/z 189 would be expected to produce major product ions at m/z 106 and m/z 97, confirming the presence of the 2-aminobenzyl and 3-thenyl moieties, respectively. This analysis helps to differentiate isomers by revealing how the different parts of the molecule are connected. researchgate.net

Table 4: Predicted Mass Spectrometry Data for this compound

| Analysis | Expected Result | Information Obtained |

|---|---|---|

| Standard MS | Molecular Ion (M⁺) at m/z 189 | Nominal Molecular Weight |

| HRMS | Exact Mass ≈ 189.0612 | Elemental Formula (C₁₁H₁₁NS) |

| MS Fragmentation | Major fragments at m/z 106 and 97 | Presence of aminobenzyl and thenyl moieties |

| MS/MS of m/z 189 | Product ions including m/z 106, 97 | Confirmation of structural connectivity |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Property Characterization

UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. For thiophene-based compounds, this analysis reveals information about the extent of π-conjugation, the influence of substituents, and the potential for intramolecular charge transfer, all of which dictate their optical and electronic properties.

The absorption and emission spectra of thiophene derivatives are heavily influenced by the length of the conjugated system and the nature of the substituents attached to the thiophene ring. For instance, studies on styryl-thiophene benzylamines, which share structural similarities with this compound, show strong absorption maxima characteristic of diarylethene systems. nih.gov The trans-isomers of these compounds typically exhibit a strong absorption maximum around 355 nm, while the corresponding cis-isomers have less intense and hypsochromically shifted (shifted to shorter wavelength) bands. nih.gov

The photophysical properties of simple α,α'-oligothiophenes have been studied in detail, providing a foundational understanding of how conjugation length affects spectral properties. As the number of thiophene units increases, both the absorption and emission wavelengths shift to the red (longer wavelengths). This trend is clearly observable in the data for oligothiophenes from bithiophene (Th2) to sexithiophene (Th6). rsc.org For example, the absorption maximum (λ_abs_) shifts from 303 nm for Th2 to 436 nm for Th6, with a corresponding red shift in the emission maximum (λ_em_). rsc.org

A similar Donor–π–Acceptor (D–π–A) type fluorophore, incorporating a thieno[3,2-b]thiophene (B52689) core, exhibited an absorption maximum at 411 nm and an emission maximum at 520 nm, resulting in a very large Stokes shift of 109 nm. beilstein-journals.org This significant separation between absorption and emission is often indicative of a substantial change in geometry or electronic distribution upon excitation. beilstein-journals.org In some copolymers based on thiophene, a broad absorption range extending beyond 760 nm has been achieved, corresponding to a low band gap of approximately 1.5 eV. mdpi.com

Table 1: Photophysical Properties of α,α'-Oligothiophenes in Chloroform Data sourced from a detailed study on the fluorescence of unfunctionalized oligothiophenes. rsc.org

| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τ, ns) |

|---|---|---|---|---|

| Bithiophene (Th2) | 303 | 362 | 0.017 | 0.046 |

| Terthiophene (Th3) | 354 | 407, 426 | 0.066 | 0.21 |

| Quaterthiophene (Th4) | 392 | 437, 478 | 0.18 | 0.49 |

| Quinquethiophene (Th5) | 417 | 482, 514 | 0.36 | 0.82 |

| Sexithiophene (Th6) | 436 | 502, 537 | 0.41 | 1.0 |

The fluorescence quantum yield (Φ_F_), which measures the efficiency of the emission process, and the fluorescence lifetime (τ), the average time the molecule spends in the excited state, are critical parameters for fluorescent materials. For the series of α,α'-oligothiophenes, both the quantum yield and the lifetime increase with the length of the conjugated chain. rsc.org The quantum yield rises from 1.7% for bithiophene to 41% for sexithiophene. rsc.org This enhancement is attributed to increased structural rigidity and a decrease in non-radiative decay pathways in the longer oligomers. rsc.org

In more complex systems, such as the D–π–A fluorophore DMB-TT-TPA, high quantum efficiencies have been reported both in solution (86% in THF) and in the solid state (41%). beilstein-journals.org Such high values are desirable for applications like organic light-emitting diodes (OLEDs). beilstein-journals.org The presence of specific functional groups, such as amino and benzylamino substituents on related heterocyclic systems, has also been shown to lead to strong solid-state fluorescence. nih.gov

Intramolecular charge transfer (ICT) is a phenomenon where photoexcitation leads to a significant transfer of electron density from an electron-donating part of a molecule to an electron-accepting part. This process is highly dependent on the solvent polarity. In thiophene-based "diblock" π-conjugated oligomers, which link an electron-rich thiophene segment to an electron-poor segment, the photophysical behavior is strongly solvent-dependent. rsc.org In non-polar solvents, a locally excited (LE) state is observed, characterized by a structured emission and a moderate Stokes shift. rsc.org However, in more polar solvents, the emission becomes broader and significantly red-shifted, which is a hallmark of an ICT state. rsc.org

Transient absorption spectroscopy reveals that in polar environments, the initially populated LE state rapidly evolves (within 1-3 picoseconds) into the more stable ICT state, which is stabilized by the polar solvent molecules. rsc.org This behavior is also observed in other systems, where a bathochromic (red) shift in the emission maximum with increasing solvent polarity confirms the ICT character of the excited state. nih.gov For some benzodithiophene-isoindigo copolymers, emission in polar solvents originates from an ICT state, while in non-polar solvents, it comes from a more tightly bound excitonic state due to self-aggregation. mdpi.com

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. For derivatives of this compound, this technique elucidates the precise molecular conformation, crystal packing, and the nature of intermolecular interactions that govern the material's bulk properties.

The way molecules arrange themselves in a crystal lattice is determined by a network of non-covalent interactions. In the crystal structure of 3-benzyl-2-[bis(1H-pyrrol-2-yl)methyl]thiophene, a derivative of the target compound, molecular pairs are linked by N—H⋯N hydrogen bonds. nih.goviucr.org These pairs are further connected into a three-dimensional network through N—H⋯π and C—H⋯π interactions. nih.goviucr.org

The solid-state conformation, including the planarity of rings and the dihedral angles between them, is a key determinant of a molecule's electronic properties. In the asymmetric unit of 3-benzyl-2-[bis(1H-pyrrol-2-yl)methyl]thiophene, which contains two similar but distinct molecules (A and B), the central thiophene ring is significantly twisted relative to its substituents. nih.goviucr.org

In molecule A, the dihedral angles between the central thiophene ring and the two 1H-pyrrole rings are 89.96° and 57.39°, respectively. The thiophene ring also forms an angle of 85.98° with the benzyl-phenyl ring. nih.goviucr.org Molecule B exhibits a very similar conformation, with corresponding angles of 89.49°, 54.64°, and 85.67°. nih.goviucr.org This twisted, non-planar conformation in the solid state can disrupt π-conjugation across the molecule, which in turn influences its photophysical properties.

Table 2: Selected Dihedral Angles in the Crystal Structure of 3-benzyl-2-[bis(1H-pyrrol-2-yl)methyl]thiophene Data from the crystallographic analysis of two independent molecules (A and B) in the asymmetric unit. nih.goviucr.org

| Dihedral Angle (°) | Molecule A | Molecule B |

|---|---|---|

| Thiophene Ring vs. Pyrrole Ring 1 | 89.96 (12) | 89.49 (13) |

| Thiophene Ring vs. Pyrrole Ring 2 | 57.39 (13) | 54.64 (12) |

| Thiophene Ring vs. Phenyl Ring | 85.98 (11) | 85.67 (11) |

| Pyrrole Ring 1 vs. Pyrrole Ring 2 | 83.22 (14) | 83.62 (14) |

Computational and Theoretical Investigations of 3 2 Amino Benzyl Thiophene

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. ajrconline.orgnih.gov DFT methods are employed to determine the optimized geometry, conformational possibilities, and a variety of electronic properties, providing a detailed picture of the molecule's stability, reactivity, and charge distribution. nih.govnih.gov

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to the lowest energy on the potential energy surface. For 3-(2-Amino-benzyl)thiophene, this involves calculating bond lengths, bond angles, and dihedral angles that define the spatial relationship between the thiophene (B33073) ring, the benzyl (B1604629) group, and the amino substituent.

The flexibility of the molecule is primarily due to the rotation around the single bond connecting the thiophene ring and the benzyl group. Conformational analysis would explore the potential energy landscape associated with this rotation to identify the most stable conformers. In related benzyl-thiophene structures, the orientation of the rings relative to each other is a key structural feature. For instance, in one study of 3-benzyl-2-[bis(1H-pyrrol-2-yl)methyl]thiophene, the thiophene ring was found to make a dihedral angle of 85.98° with the phenyl ring. nih.gov For this compound, DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), would be employed to find the global minimum energy conformation. nih.govfigshare.com

Table 1: Illustrative Optimized Geometrical Parameters for Thiophene Derivatives (DFT) Note: Data for specific thiophene derivatives from literature are used for illustration as specific calculations for this compound are not available.

| Parameter | Bond/Angle | Typical Calculated Value | Source Context |

| Bond Length | C-S (in thiophene) | 1.883 Å - 1.924 Å | Polythiophene derivatives scienceopen.com |

| Bond Length | C-C (in thiophene) | 1.532 Å - 1.545 Å | Polythiophene derivatives scienceopen.com |

| Bond Length | C-N (amino group) | 1.459 Å - 1.430 Å | Polythiophene derivatives scienceopen.com |

| Bond Angle | C-S-C (in thiophene) | ~105.9° | Polythiophene derivatives scienceopen.com |

Electronic Structure Analysis: HOMO-LUMO Energies and Orbital Interactions

The electronic properties of a molecule are fundamentally linked to its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. mdpi.comnih.gov A small energy gap suggests that the molecule is more reactive and can be easily excited. nih.gov

For thiophene-based compounds, both the HOMO and LUMO are typically delocalized over the π-conjugated system. mdpi.comderpharmachemica.com In this compound, the electron-donating amino group is expected to raise the HOMO energy level, while the aromatic thiophene and benzene (B151609) rings contribute to the delocalized orbital system. arxiv.org DFT calculations provide precise energy values for these orbitals. For example, a study on methyl-3-aminothiophene-2-carboxylate calculated a HOMO-LUMO gap of approximately 4.537 eV. mdpi.com Another analysis of a different thiophene derivative reported HOMO and LUMO energies of -4.994 eV and -1.142 eV, respectively, resulting in an energy gap of 3.852 eV. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies for Thiophene Derivatives Note: Data from related compounds are presented to illustrate typical values.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Source Context |

| Thiophene Derivative Example 1 | -4.994 | -1.142 | 3.852 | nih.gov |

| Methyl-3-aminothiophene-2-carboxylate | N/A | N/A | 4.537 | mdpi.com |

| Thienopyrazine Derivative P1 | -4.983 | -3.125 | 1.858 | derpharmachemica.com |

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of charge distribution and bonding interactions within a molecule. periodicodimineralogia.it It examines intramolecular and intermolecular charge transfer, hyperconjugation, and delocalization of electron density. periodicodimineralogia.it This analysis helps to understand the stability of the molecule arising from these electronic interactions.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions. The MEP map uses a color scale to indicate different potential values: red typically represents regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential. nih.govresearchgate.net

For this compound, the MEP map would likely show a region of high electron density (red) around the sulfur atom of the thiophene ring and the nitrogen atom of the amino group, due to their lone pairs of electrons. nih.gov These sites would be the most probable for hydrogen bonding or interactions with electrophiles. Conversely, the hydrogen atoms of the amino group and aromatic rings would appear as regions of positive potential (blue), making them likely sites for interactions with nucleophiles. nih.govnih.gov

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations are highly effective for predicting spectroscopic data, such as NMR chemical shifts. These predictions serve as a powerful aid in the structural elucidation of newly synthesized compounds by allowing a comparison between theoretical and experimental spectra. rsc.orgnih.gov

Predicted NMR Chemical Shifts (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic compounds. The chemical shift of a nucleus is highly sensitive to its local electronic environment. Quantum chemical methods, such as the Gauge-Invariant Atomic Orbital (GIAO) method, can accurately predict ¹H and ¹³C NMR chemical shifts. figshare.comresearchgate.net These calculations are typically performed on the DFT-optimized geometry of the molecule. mdpi.com

For this compound, theoretical calculations would provide a predicted spectrum that can be used to assign experimental signals.

¹H NMR: Protons on the thiophene ring would appear in the aromatic region, with their specific shifts influenced by the benzyl substituent. The protons of the benzyl group would also resonate in the aromatic region, while the methylene (B1212753) (-CH₂-) protons would likely appear as a singlet further upfield. The amino (-NH₂) protons would typically be a broad singlet, with a chemical shift that can be solvent-dependent.

¹³C NMR: The carbon atoms of the thiophene and benzene rings would have distinct signals in the aromatic region of the spectrum. The chemical shift of the thiophene carbon attached to the benzyl group (C3) and the benzene carbon attached to the amino group would be particularly informative about the electronic effects of these substituents.

Table 3: Generally Expected ¹H and ¹³C NMR Chemical Shift Ranges Note: These are general estimations based on typical values for similar structural motifs.

| Atom Type | Nucleus | Expected Chemical Shift (ppm) | Notes |

| Aromatic (Thiophene) | ¹H | 6.5 - 8.0 | Exact values depend on substitution pattern. |

| Aromatic (Benzene) | ¹H | 6.5 - 8.0 | Influenced by the amino and benzyl groups. |

| Methylene (-CH₂-) | ¹H | 3.5 - 4.5 | Bridge between the two aromatic rings. |

| Amino (-NH₂) | ¹H | 3.0 - 5.0 | Often broad and can exchange with D₂O. |

| Aromatic (Thiophene/Benzene) | ¹³C | 110 - 150 | Specific shifts reveal electronic environment. |

| Methylene (-CH₂-) | ¹³C | 30 - 45 | Aliphatic carbon signal. |

Computed Vibrational Frequencies (IR and Raman)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. For this compound, these calculations can provide a detailed assignment of the vibrational modes, which correspond to specific stretching, bending, and torsional motions of the atoms.

The calculation of vibrational frequencies is typically performed on the optimized geometry of the molecule. The process involves computing the second derivatives of the energy with respect to the atomic coordinates, which yields a Hessian matrix. Diagonalization of this matrix provides the vibrational frequencies and the corresponding normal modes.

For this compound, the computed vibrational spectrum would exhibit characteristic frequencies for the functional groups present in the molecule. Key vibrational modes would include:

N-H Stretching: The amino group (-NH₂) would show symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations from both the thiophene and benzene rings would appear around 3000-3100 cm⁻¹. Aliphatic C-H stretching from the benzyl methylene group (-CH₂-) would be observed at slightly lower frequencies.

C=C Stretching: The aromatic rings would exhibit characteristic C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond would also be present.

Thiophene Ring Vibrations: The thiophene ring has characteristic breathing and deformation modes.

C-S Stretching: The carbon-sulfur bond in the thiophene ring would have a distinct stretching frequency.

The computed IR and Raman intensities help in distinguishing between different vibrational modes. A comparison between the theoretically predicted spectrum and experimental data can be used to confirm the molecular structure and to understand the influence of the molecular environment on its vibrational properties.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Amino (-NH₂) | Asymmetric Stretch | 3400 - 3500 |

| Symmetric Stretch | 3300 - 3400 | |

| Scissoring | 1590 - 1650 | |

| Benzyl (-CH₂-) | Asymmetric Stretch | ~2925 |

| Symmetric Stretch | ~2855 | |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| Thiophene C-S | Stretching | 600 - 800 |

Time-Dependent DFT (TD-DFT) for Electronic Transitions and Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the excited-state properties of molecules. For this compound, TD-DFT calculations can predict its electronic absorption spectrum (UV-Vis), and provide insights into the nature of its electronic transitions and other photophysical properties like fluorescence.

TD-DFT calculations are typically performed on the ground-state optimized geometry to predict vertical excitation energies, which correspond to the absorption maxima (λmax). These calculations also provide the oscillator strength for each transition, which is related to the intensity of the absorption peak.

The analysis of the molecular orbitals involved in the electronic transitions can reveal their nature. For this compound, key transitions would likely involve:

π → π* transitions: These transitions occur between bonding and anti-bonding π-orbitals, primarily localized on the aromatic thiophene and benzene rings. These are typically the most intense absorptions in the UV-Vis spectrum.

n → π* transitions: These transitions involve the promotion of a non-bonding electron (from the lone pairs of the nitrogen or sulfur atoms) to an anti-bonding π-orbital. These are generally weaker than π → π transitions.

By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the nature of the lowest energy electronic transition can be characterized. For instance, if the HOMO is localized on the aminobenzyl moiety and the LUMO on the thiophene ring, the transition would have a charge-transfer character.

The photophysical properties that can be investigated using TD-DFT include:

Absorption Spectra: Prediction of λmax and oscillator strengths.

Emission Spectra: By optimizing the geometry of the first excited state, the fluorescence energy can be calculated.

Singlet-Triplet Energy Gaps: Important for understanding intersystem crossing and phosphorescence.

Table 2: Hypothetical TD-DFT Results for Electronic Transitions in this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 3.54 | 350 | 0.45 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 4.13 | 300 | 0.12 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | 4.77 | 260 | 0.28 | HOMO → LUMO+1 (π → π*) |

Reaction Mechanism Studies through Computational Modeling

Computational modeling is an invaluable tool for elucidating the detailed mechanisms of chemical reactions. For reactions involving this compound, computational studies can map out the entire reaction pathway, identify key intermediates and transition states, and determine the energetics of the reaction.

Transition State Characterization and Reaction Pathway Analysis

A key aspect of studying reaction mechanisms is the characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Computational methods can be used to locate and characterize these transient structures.

The process typically involves:

Locating the TS: Various algorithms are used to find the saddle point on the potential energy surface connecting reactants and products.

Frequency Analysis: A frequency calculation is performed at the located TS geometry. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located TS is the correct one for the reaction under study.

For this compound, this approach could be used to study various reactions, such as electrophilic substitution on the thiophene or benzene ring, or reactions involving the amino group. The analysis of the transition state geometry provides insights into the bond-breaking and bond-forming processes.

Energetics of Reaction Intermediates

Once the reactants, products, intermediates, and transition states along a reaction pathway have been identified and their geometries optimized, their relative energies can be calculated. This provides a quantitative picture of the reaction's energy profile.

Key energetic parameters include:

Activation Energy (ΔE‡): The energy difference between the transition state and the reactants. This determines the reaction rate.

Reaction Energy (ΔErxn): The energy difference between the products and the reactants. This determines whether the reaction is exothermic or endothermic.

Energies of Intermediates: The relative stabilities of any intermediates formed during the reaction.

These calculations are typically performed using high-level quantum chemistry methods to ensure accuracy. The inclusion of solvent effects, often through continuum solvation models, is crucial for reactions occurring in solution.

Table 3: Example of Calculated Energetics for a Hypothetical Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Intermediate 1 | -5.2 |

| Transition State 1 | +15.8 |

| Intermediate 2 | +2.1 |

| Transition State 2 | +22.5 |

| Products | -10.3 |

This energetic information is crucial for understanding the feasibility of a reaction, predicting the major products, and designing more efficient synthetic routes.

Applications of 3 2 Amino Benzyl Thiophene in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate in Heterocyclic Chemistry

The dual functionality of 3-(2-Amino-benzyl)thiophene makes it an exceptionally useful intermediate in heterocyclic chemistry. The primary amine on the benzyl (B1604629) ring and the adjacent thiophene (B33073) moiety provide two reactive centers that can be exploited to construct a variety of more complex chemical structures. This versatility allows chemists to design synthetic pathways to novel compounds with potential applications in pharmaceuticals and materials science.

The molecular structure of this compound is ideally suited for intramolecular cyclization reactions to form fused heterocyclic systems. Specifically, it is a logical precursor for the synthesis of thieno[2,3-c]quinolines, a class of polycyclic aromatic compounds with significant interest due to their structural analogy to known biologically active agents.

The synthesis of such systems can be envisioned through well-established synthetic methodologies. For instance, an acid-catalyzed intramolecular cyclodehydration, similar to the Friedländer annulation, could be employed. In this approach, reaction with a ketone or aldehyde would first form an enamine or Schiff base intermediate, which would then undergo an intramolecular electrophilic attack from the thiophene ring onto the activated imine, followed by aromatization to yield the stable thienoquinoline core. Research on structurally analogous compounds, such as the reductive cyclization of 3-(2-nitrophenyl)thiophene (B1625066) derivatives, has demonstrated the feasibility of forming this fused ring system. researchgate.netnih.gov This established reactivity pattern strongly supports the potential of this compound to serve as a direct and efficient precursor to these complex multicyclic scaffolds.

Table 1: Potential Cyclization Reactions for this compound

| Reaction Type | Reagent/Condition | Product Class |

| Friedländer Annulation | Ketone/Aldehyde, Acid or Base Catalyst | Substituted Thieno[2,3-c]quinolines |

| Pictet-Spengler Reaction | Aldehyde/Ketone, Acid Catalyst | Tetrahydrothieno[2,3-c]quinolines |

| Bischler-Napieralski Reaction | Acylation followed by Dehydrating Agent (e.g., POCl₃) | Dihydrothieno[2,3-c]quinolines |

Beyond its use in creating fused systems, this compound serves as a versatile building block for synthesizing a wide range of new chemical entities. The primary amine group is a key functional handle that can undergo numerous transformations, including acylation, alkylation, sulfonylation, and diazotization, to introduce diverse functionalities.

For example, acylation with various acid chlorides or anhydrides can produce a library of amide derivatives. These amides can act as precursors for further cyclization reactions or serve as ligands themselves. The amine can also be converted into a diazonium salt, which is a highly versatile intermediate for introducing a variety of substituents (e.g., halogens, cyano, hydroxyl groups) onto the benzene (B151609) ring via Sandmeyer-type reactions. The presence of both the thiophene and the modified benzylamine (B48309) moieties within a single molecule makes it a valuable scaffold in medicinal chemistry for exploring structure-activity relationships. acs.orgnih.govimpactfactor.org The ability to readily modify the molecule at this position allows for the fine-tuning of its electronic, steric, and pharmacokinetic properties.

Development of Thiophene-Based Ligands and Metal Complexes

The presence of nitrogen and sulfur heteroatoms makes thiophene derivatives excellent candidates for use as ligands in coordination chemistry. This compound and its derivatives can be used to design ligands that form stable complexes with a variety of transition metals, leading to materials with interesting catalytic, magnetic, or optical properties.

This compound is an ideal starting material for the synthesis of multidentate chelate ligands. The most common approach involves the condensation of its primary amine group with an aldehyde or ketone to form a Schiff base (imine). If the carbonyl compound contains an additional donor atom (e.g., a hydroxyl group in salicylaldehyde (B1680747) or a nitrogen atom in 2-pyridinecarboxaldehyde), the resulting Schiff base ligand can coordinate to a metal ion through multiple sites, leading to the formation of a stable chelate ring.

The resulting ligands can act as bidentate (N, S) or tridentate (N, S, O or N, S, N) donors, depending on the chosen aldehyde. The thiophenic sulfur atom, with its available lone pair of electrons, can coordinate to the metal center along with the imine nitrogen, enhancing the stability of the resulting metal complex. This strategy is widely used in coordination chemistry to create robust metal complexes. oncologyradiotherapy.comnih.govresearchgate.netnih.gov

The Schiff base ligands derived from this compound are expected to form stable coordination complexes with a range of transition metal ions, including but not limited to Co(II), Ni(II), Cu(II), and Zn(II). jocpr.com The coordination geometry of these complexes—such as tetrahedral, square planar, or octahedral—would be dictated by the nature of the metal ion, its oxidation state, and the specific structure of the ligand.

The characterization of these metal complexes typically involves a combination of analytical and spectroscopic techniques. Elemental analysis confirms the stoichiometry, while infrared (IR) spectroscopy can verify the coordination of the ligand to the metal by observing shifts in the C=N (imine) stretching frequency. Electronic (UV-Vis) spectroscopy and magnetic susceptibility measurements provide insights into the geometry of the complex and the electronic configuration of the metal center. nih.govresearchgate.netresearchgate.net Such studies are crucial for understanding the structure-property relationships that govern the potential applications of these materials in areas like catalysis or molecular magnetism.

Table 2: Expected Properties of Metal(II) Complexes with a Schiff Base Ligand Derived from this compound and Salicylaldehyde

| Metal Ion | Proposed Geometry | Magnetic Moment (μB) | Key IR Shifts (cm⁻¹) |

| Co(II) | Tetrahedral/Octahedral | 4.3 - 5.2 | Shift in ν(C=N) |

| Ni(II) | Square Planar/Octahedral | Diamagnetic / 2.9 - 3.4 | Shift in ν(C=N) |

| Cu(II) | Square Planar | 1.8 - 2.2 | Shift in ν(C=N) |

| Zn(II) | Tetrahedral | Diamagnetic | Shift in ν(C=N) |

Integration into Polymeric Materials and Functional Oligomers

Thiophene-containing polymers are a cornerstone of organic electronics, valued for their semiconducting properties. The incorporation of functional groups onto the thiophene monomer is a key strategy for tuning the properties of the resulting materials. This compound offers a unique opportunity to be integrated into polymeric structures, either as a pendant group or as part of the main polymer backbone.

The primary amine functionality allows this compound to act as a monomer in step-growth polymerization reactions. For example, polyamides or polyimides can be synthesized by reacting this compound with diacyl chlorides or dianhydrides, respectively. In these materials, the thienyl-benzyl moiety would exist as a pendant group attached to the polymer backbone. This could influence the polymer's solubility, morphology, and thermal stability, while also potentially introducing photoresponsive or ion-sensing capabilities.

Alternatively, the entire molecule could be incorporated into conjugated polymers or oligomers. mdpi.commdpi.com After suitable modification, such as halogenation of the thiophene ring, it could be used in cross-coupling polymerization reactions like Stille or Suzuki coupling. The bulky, non-planar benzyl group could disrupt extensive π-stacking, which can be advantageous for improving the solubility of otherwise rigid conjugated polymers, making them more amenable to solution-based processing for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). mdpi.comnih.gov

Monomer for Polymer Synthesis

While the direct polymerization of this compound is not extensively detailed in the literature, its structural components are highly relevant to the synthesis of functional polymers. Thiophene and its derivatives are foundational monomers for producing conducting polymers. nih.govhelsinki.fi Common methods for polymerizing thiophene-based monomers include chemical oxidative polymerization and transition metal-mediated polymerization. nih.gov

For this compound, polymerization would likely proceed through the coupling of the 2- and 5-positions on the thiophene ring, a standard mechanism for forming polythiophenes. google.com Several well-established methods could be employed:

Oxidative Polymerization: Using oxidants like iron(III) chloride (FeCl₃), this method is a straightforward approach to creating polythiophenes. nih.govacs.org The reaction proceeds by oxidizing the monomer to form radical cations that subsequently couple.